molecular formula C20H18ClN5O3 B15123060 3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol

3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol

Cat. No.: B15123060
M. Wt: 411.8 g/mol
InChI Key: DEHIKYCXAMCSFV-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol is a complex organic compound that features a unique structure combining pyridine, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridin-2-ol core: This can be achieved through the reaction of 2-chloropyridine with a suitable hydroxylating agent.

    Introduction of the piperidine moiety: Piperidine can be introduced via nucleophilic substitution reactions.

    Attachment of the pyrimidine ring: The pyrimidine ring can be synthesized separately and then attached to the piperidine moiety through an ether linkage.

    Chlorination: The final chlorination step introduces the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridin-2-ol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of dechlorinated or modified pyrimidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.

    Pharmacology: The compound is used in the development of new drugs and in the study of drug-receptor interactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol is unique due to its combination of pyridine, pyrimidine, and piperidine moieties, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C20H18ClN5O3

Molecular Weight

411.8 g/mol

IUPAC Name

3-chloro-5-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one

InChI

InChI=1S/C20H18ClN5O3/c21-17-9-14(10-23-18(17)27)19(28)26-7-3-16(4-8-26)29-20-24-11-15(12-25-20)13-1-5-22-6-2-13/h1-2,5-6,9-12,16H,3-4,7-8H2,(H,23,27)

InChI Key

DEHIKYCXAMCSFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CNC(=O)C(=C4)Cl

Origin of Product

United States

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